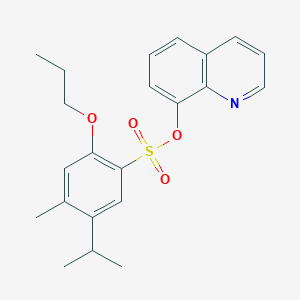
1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, commonly known as DBMPP, is an organic compound that has been used in research for its ability to form a stable complex with metal ions. DBMPP’s ability to form a complex with metal ions makes it a useful tool for scientists in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
DBMPP has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DBMPP has been used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory compounds. In biochemistry, DBMPP has been used to study the interactions between metal ions and proteins. In pharmacology, DBMPP has been used in the development of new drugs and drug delivery systems.
Mecanismo De Acción
DBMPP is able to form a stable complex with metal ions, which is the basis of its mechanism of action. The formation of the complex between DBMPP and the metal ions is a reversible process, meaning that the complex can be broken down and re-formed. This allows DBMPP to act as an inhibitor of certain enzymes, such as COX-2. Additionally, DBMPP can act as a chelator, meaning that it can bind to and sequester metal ions, which can be beneficial in drug delivery systems.
Biochemical and Physiological Effects
DBMPP has been shown to have a variety of biochemical and physiological effects. In terms of biochemistry, DBMPP has been shown to inhibit the activity of certain enzymes, such as COX-2. In terms of physiology, DBMPP has been shown to reduce inflammation and pain, which can be beneficial for the treatment of certain medical conditions. Additionally, DBMPP has been shown to have antioxidant properties, which can be beneficial for the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DBMPP in lab experiments is its ability to form a stable complex with metal ions. This makes it a useful tool for scientists in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, DBMPP is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using DBMPP in lab experiments, such as its potential to cause irritation of the skin and eyes and its potential to cause respiratory irritation.
Direcciones Futuras
There are many potential future directions for research involving DBMPP. One possible direction is the development of new drugs and drug delivery systems using DBMPP as a chelator. Additionally, further research into the biochemical and physiological effects of DBMPP could be beneficial for the development of new treatments for various medical conditions. Finally, further research into the mechanism of action of DBMPP could be beneficial for the development of new inhibitors of certain enzymes, such as COX-2.
Métodos De Síntesis
The synthesis of DBMPP can be achieved through a series of steps. The first step involves the reaction of 2,4-dibromo-5-methylbenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of an aqueous base, such as sodium hydroxide. This reaction produces 1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine. The second step involves the removal of the excess water from the reaction mixture, which can be achieved through the use of a rotary evaporator. The third step involves the recrystallization of the product from a mixture of ethanol and water.
Propiedades
IUPAC Name |
1-(2,4-dibromo-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O2S/c1-13-3-5-15(6-4-13)21-7-9-22(10-8-21)25(23,24)18-11-14(2)16(19)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBILEIUHFMUWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)
![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)


![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)



